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For Researchers, Scientists, and Drug Development Professionals

Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2

diabetes mellitus. The analysis of its metabolites is crucial for understanding its

pharmacokinetic and pharmacodynamic profile. Teneligliptin-d8 Carboxylic Acid, a

deuterated analog of a known impurity and potential metabolite, is essential as an internal

standard for quantitative bioanalytical studies. This guide provides an in-depth overview of the

nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of Teneligliptin-d8
Carboxylic Acid, including detailed experimental protocols and data interpretation.

Teneligliptin-d8 Carboxylic Acid, also known as (2S,4S)-4-(4-(3-Methyl-1-phenyl-1H-pyrazol-

5-yl)piperazin-1-yl)pyrrolidine-2-carboxylic Acid-d8, is formed by the hydrolysis of the

thiazolidine ring of Teneligliptin. Its molecular formula is C₁₉H₁₇D₈N₅O₂ with a molecular weight

of approximately 327.23 g/mol . The deuteration is typically on the piperazine ring, which

provides a distinct mass shift for use in mass spectrometry-based quantification.

Metabolic Pathway
The primary metabolic pathways of Teneligliptin involve oxidation mediated by cytochrome

P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) to form Teneligliptin sulfoxide

(M1) and subsequently Teneligliptin sulfone (M2). The formation of Teneligliptin Carboxylic Acid
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is a result of the hydrolysis of the thiazolidine ring of the parent drug. This can occur either

metabolically or as a degradation product.
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Metabolic Pathway of Teneligliptin.

Mass Spectrometry Analysis
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-

MS/MS), is the method of choice for the quantification of Teneligliptin and its metabolites in

biological matrices.

Predicted Mass Spectrometry Data
For Teneligliptin-d8 Carboxylic Acid, the following mass spectrometric parameters are

predicted, based on the known fragmentation of Teneligliptin-d8 and the general fragmentation

patterns of carboxylic acids and piperazine derivatives.
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Parameter Predicted Value

Parent Ion [M+H]⁺ (m/z) 370.2 (for d8 analog)

Major Fragment Ions (m/z) 251.3, 132.1, 97.1

Proposed Fragmentation

Loss of the carboxylic acid group and

subsequent fragmentation of the piperazine and

pyrazole rings.

Note: The parent ion for the non-deuterated carboxylic acid would be m/z 362.2.

Predicted Fragmentation Pathway
The fragmentation of protonated Teneligliptin-d8 Carboxylic Acid is expected to initiate with

the cleavage of the pyrrolidine ring, followed by fragmentation of the piperazine and pyrazole

moieties.

[M+H]⁺
m/z = 370.2

Fragment 1
m/z = 251.3

- C5H8NO2 (pyrrolidine-carboxylic acid)

Fragment 2
m/z = 132.1

- C6H5N2 (phenylpyrazole)

Fragment 3
m/z = 97.1

- C10H8N3 (methyl-phenyl-pyrazole)
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Predicted MS/MS Fragmentation Pathway.

Experimental Protocol: LC-MS/MS
This protocol is adapted from established methods for Teneligliptin and its metabolites.

1. Sample Preparation (Plasma):

To 100 µL of plasma, add 10 µL of Teneligliptin-d8 Carboxylic Acid internal standard

solution (in methanol).

Add 300 µL of acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient:

0-0.5 min: 10% B

0.5-2.5 min: 10-90% B

2.5-3.0 min: 90% B

3.0-3.1 min: 90-10% B

3.1-4.0 min: 10% B

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

3. Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), Positive.

Multiple Reaction Monitoring (MRM) Transitions:

Teneligliptin Carboxylic Acid (non-deuterated): m/z 362.2 → [Fragment m/z]
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Teneligliptin-d8 Carboxylic Acid: m/z 370.2 → 251.3
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LC-MS/MS Experimental Workflow.

NMR Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of metabolites. The data

presented here is based on the analysis of a non-deuterated impurity of Teneligliptin, identified

as the carboxylic acid.

Predicted ¹H and ¹³C NMR Data
The following tables summarize the expected chemical shifts for Teneligliptin Carboxylic Acid.

The deuteration on the piperazine ring of the d8 analog will result in the absence of

corresponding proton signals and altered splitting patterns for adjacent protons, as well as a

characteristic triplet pattern in the ¹³C NMR for the deuterated carbons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm) Multiplicity Assignment

~12.0 broad s -COOH

7.2 - 7.8 m
Aromatic protons (phenyl

group)

~6.5 s Pyrazole C-H

2.5 - 3.5 m
Pyrrolidine and Piperazine

protons

~2.2 s Pyrazole -CH₃

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and

concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Assignment

~171 -COOH

120 - 150 Aromatic and Pyrazole carbons

30 - 65 Pyrrolidine and Piperazine carbons

~13 Pyrazole -CH₃

Note: The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range.

Experimental Protocol: NMR
1. Sample Preparation:

Dissolve 5-10 mg of Teneligliptin-d8 Carboxylic Acid in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆).

Filter the solution to remove any particulate matter.

Transfer the clear solution to a 5 mm NMR tube.

2. NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Experiments:

¹H NMR: Standard proton experiment.

¹³C NMR: Proton-decoupled carbon experiment.

2D NMR (optional for full characterization): COSY, HSQC, HMBC.

Referencing: Use the residual solvent peak as an internal reference (e.g., DMSO at 2.50

ppm for ¹H and 39.52 ppm for ¹³C).
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NMR Experimental Workflow.

Conclusion
The analytical methods described in this guide provide a comprehensive framework for the

qualitative and quantitative analysis of Teneligliptin-d8 Carboxylic Acid. The LC-MS/MS

protocol offers high sensitivity and selectivity for quantification in biological matrices, while

NMR spectroscopy provides detailed structural information. These techniques are

indispensable for drug metabolism studies and the development of safe and effective

pharmaceuticals.
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To cite this document: BenchChem. [Technical Guide: NMR and Mass Spectrometry Analysis
of Teneligliptin-d8 Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1156581#nmr-and-mass-spectrometry-analysis-of-
teneligliptin-d8-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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